5-Bromo-2,3-difluoro-4-hydroxybenzoic acid
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Overview
Description
5-Bromo-2,3-difluoro-4-hydroxybenzoic acid is an organic compound with the molecular formula C7H3BrF2O3 It is a derivative of benzoic acid, characterized by the presence of bromine, fluorine, and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,3-difluoro-4-hydroxybenzoic acid typically involves multiple steps. One common method starts with the nitration of p-fluoronitrobenzene under acidic conditions to obtain 2,3-difluoro-4-nitrobenzene. This intermediate is then subjected to a reduction reaction to yield 2,3-difluoro-4-aminobenzene. Finally, hydroxylation of 2,3-difluoro-4-aminobenzene produces this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods mentioned above, with a focus on improving yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,3-difluoro-4-hydroxybenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group, and the compound can participate in reduction reactions to modify its functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction reactions can produce corresponding carbonyl or alcohol derivatives.
Scientific Research Applications
5-Bromo-2,3-difluoro-4-hydroxybenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It may be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2,3-difluoro-4-hydroxybenzoic acid depends on its specific application. In biochemical assays, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity for particular molecular targets.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2,4-dihydroxybenzoic acid: Similar structure but with different positions of hydroxyl groups.
2,3-Difluoro-4-hydroxybenzoic acid: Lacks the bromine atom.
3,5-Difluoro-2-hydroxybenzoic acid: Different positions of fluorine and hydroxyl groups.
Uniqueness
5-Bromo-2,3-difluoro-4-hydroxybenzoic acid is unique due to the specific arrangement of bromine, fluorine, and hydroxyl groups on the benzoic acid core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H3BrF2O3 |
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Molecular Weight |
253.00 g/mol |
IUPAC Name |
5-bromo-2,3-difluoro-4-hydroxybenzoic acid |
InChI |
InChI=1S/C7H3BrF2O3/c8-3-1-2(7(12)13)4(9)5(10)6(3)11/h1,11H,(H,12,13) |
InChI Key |
JJVDWNWJGFNPDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)O)F)F)C(=O)O |
Origin of Product |
United States |
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